8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the purine core: Starting from simple precursors like formamide and acetic acid derivatives.
Substitution reactions: Introducing the 2-methoxyethylamino and 3-phenylpropyl groups through nucleophilic substitution reactions.
Methylation: Adding the methyl group at the 3-position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to modify the functional groups.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In industry, it could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of “8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
Adenine: A fundamental purine base in nucleic acids.
Uniqueness
What sets “8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” apart is its specific substitution pattern, which could confer unique biological or chemical properties not seen in other purine derivatives.
Properties
IUPAC Name |
8-(2-methoxyethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22-15-14(16(24)21-18(22)25)23(17(20-15)19-10-12-26-2)11-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,20)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYOLPUAYHILPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-90-0 |
Source
|
Record name | 8-((2-METHOXYETHYL)AMINO)-3-ME-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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